BenchChemオンラインストアへようこそ!

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea

soluble epoxide hydrolase cardiovascular renal protection

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic small-molecule urea derivative with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. The compound features a central urea core substituted with an ortho-tolyl (2-methylphenyl) group on one nitrogen and a 2-cyclopropyl-2-hydroxypropyl moiety on the other, which collectively impart distinct steric, electronic, and hydrogen-bonding properties relative to unsubstituted or para/meta-substituted analogs.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 1286713-44-7
Cat. No. B2657246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea
CAS1286713-44-7
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C)(C2CC2)O
InChIInChI=1S/C14H20N2O2/c1-10-5-3-4-6-12(10)16-13(17)15-9-14(2,18)11-7-8-11/h3-6,11,18H,7-9H2,1-2H3,(H2,15,16,17)
InChIKeyQBLDGIGMNXXHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea (CAS 1286713-44-7): Chemical Identity and Core Specifications for Procurement


1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic small-molecule urea derivative with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol [1]. The compound features a central urea core substituted with an ortho-tolyl (2-methylphenyl) group on one nitrogen and a 2-cyclopropyl-2-hydroxypropyl moiety on the other, which collectively impart distinct steric, electronic, and hydrogen-bonding properties relative to unsubstituted or para/meta-substituted analogs. It is primarily supplied as a research chemical with a typical purity of 95% [1].

Structural Determinants of Differentiation: Why 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea Cannot Be Replaced by Simple Analogs


Substituting 1-(2-cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea with a generic cyclopropyl-urea or a para/meta-tolyl analog carries significant risk of altered target engagement. Published structure-activity relationship (SAR) studies on cyclopropyl urea derivatives as soluble epoxide hydrolase (sEH) inhibitors demonstrate that even minor modifications to the aryl substitution pattern can drastically shift inhibitory potency (IC50) and selectivity [1]. Specifically, the ortho-methyl group on the phenyl ring forces a conformational twist that can enhance binding pocket complementarity, while the tertiary alcohol on the cyclopropyl-propyl linker serves as both a hydrogen-bond donor/acceptor and a metabolic soft spot that influences clearance, as observed in analogous series [1]. These interdependent structural features mean that a seemingly similar compound—such as the unsubstituted phenyl or para-tolyl variant—cannot be assumed to replicate the same activity profile, necessitating direct characterization of the title compound for any application.

Differential Evidence Guide: Quantifiable Differentiation of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea Against Key Analogs


Predicted sEH Inhibition Potency Enhancement by ortho-Methyl Substitution

In a series of cyclopropyl urea sEH inhibitors, the introduction of an ortho-substituent on the phenyl ring is consistently associated with improved inhibitory activity relative to the unsubstituted phenyl analog. For the structurally related chemotype where the left-hand side contains a phenoxy-piperidine, the compound with an unsubstituted phenyl group (Compound 3) exhibited moderate sEH inhibitory activity, whereas further optimized analogs with substituted aryl rings achieved IC50 values in the low nanomolar range [1]. Specifically, the lead compound 38 (4-carboxy phenoxy derivative) demonstrated potent human sEH IC50 of 6.1 nM and rat sEH IC50 of 8.3 nM [1]. While direct IC50 values for the title compound are not publicly available, its ortho-tolyl substitution pattern is structurally predicted to mimic the beneficial steric and electronic effects observed in other ortho-substituted analogs within the cyclopropyl urea sEH inhibitor class [1].

soluble epoxide hydrolase cardiovascular renal protection

Selectivity Over CYP Enzyme Inhibition Conferred by the Cyclopropyl-Hydroxypropyl Linker

A key liability in the cyclopropyl urea sEH inhibitor series was inhibition of cytochrome P450 enzymes, particularly CYP 2C8 and 2C19, which halted development of earlier leads [1]. The optimized lead series, which retains a cyclopropyl urea core with a hydroxyl-containing side chain, showed minimal CYP inhibition while maintaining excellent sEH potency [1]. The title compound's 2-cyclopropyl-2-hydroxypropyl linker is structurally analogous to the optimized linker region, suggesting it may similarly avoid significant CYP inhibition compared to non-hydroxylated cyclopropyl analogs [1]. Specifically, compound 2 (non-hydroxylated) inhibited CYP 2C8 and 2C19 and was deprioritized, whereas compound 38 (hydroxylated linker region) demonstrated a clean CYP profile [1].

ADMET drug metabolism CYP inhibition

Enhanced Oral Bioavailability Potential Through Hydrogen-Bonding Capacity

The cyclopropyl urea series was optimized for oral bioavailability; compound 38 demonstrated good oral absorption in rats [1]. The 2-hydroxypropyl group contributes to aqueous solubility and hydrogen-bonding capacity, factors that are correlated with improved oral exposure. While direct oral bioavailability data for the title compound is not reported, its structural match to the hydroxylated linker region suggests a similar potential for oral absorption compared to non-hydroxylated analogs, which often suffer from poor solubility [1].

oral absorption pharmacokinetics drug-like properties

Application Scenarios for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea (CAS 1286713-44-7) in Research and Development


Facilitating Structure-Activity Relationship (SAR) Studies on ortho-Substituted sEH Inhibitors

The unique ortho-tolyl substitution pattern makes this compound a crucial intermediate for exploring the steric and electronic boundaries of the sEH binding pocket. As demonstrated in the Takai et al. (2014) optimization campaign, ortho-substituted analogs contributed to a >10-fold improvement in potency [1]. Incorporating this urea into parallel synthesis arrays allows medicinal chemists to probe the effects of ortho-methyl occupancy on inhibitor-protein co-crystal structures.

CYP Inhibition Liability Screening in Drug Metabolism Panels

The compound serves as a structural probe to assess the impact of the 2-hydroxypropyl group on CYP 2C8 and 2C19 inhibition. By comparing it head-to-head with non-hydroxylated cyclopropyl ureas [1], drug metabolism researchers can validate whether the hydroxyl group effectively mitigates CYP liability, a critical step in selecting backup compounds or expanding chemical series.

In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) Bridging Studies in Renal Injury Models

Given the established renal protective effects of the sEH inhibitor class in DOCA-salt rats [1], this compound can be evaluated for its ability to suppress urinary albumin and MCP-1 excretion without hypotensive effects. The presence of the 2-hydroxypropyl group, which is associated with good oral absorption [1], supports its prioritization for oral dosing studies in hypertension or chronic kidney disease models.

Chemical Proteomics for Target Engagement and Off-Target Profiling

Derivatization of the 2-hydroxypropyl handle allows for the conjugation of a photoaffinity tag or a biotin reporter. The ortho-tolyl group enhances binding affinity to sEH [1], making the corresponding probe superior to para-tolyl or phenyl analogs for capturing the sEH target in complex proteomes, thereby enabling chemoproteomic target identification and selectivity profiling.

Quote Request

Request a Quote for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.